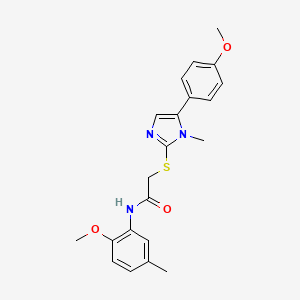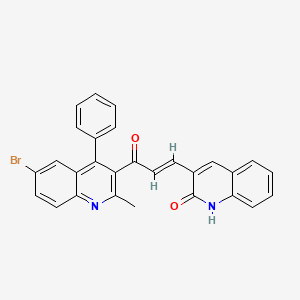
(E)-3-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H19BrN2O2 and its molecular weight is 495.376. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Activities in Cancer Research
Quinoline derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antiproliferative activities against cancer cells. For instance, Tseng et al. (2013) reported on 3-phenylquinolinylchalcone derivatives that showed significant activity against non-small cell lung and breast cancers. These compounds, which exhibit similarities to the requested compound, demonstrated potent inhibition of cancer cell growth, suggesting their potential as leads for anticancer drug development (Tseng et al., 2013).
Potential in Prostate Cancer Treatment
Rodrigues et al. (2012) synthesized and evaluated quinolinyl acrylate derivatives against human prostate cancer cells. These derivatives, related to the specified compound, showed significant inhibitory effects on cancer cell adhesion, migration, invasion, and neoangiogenesis. This study underscores the potential of such compounds in treating prostate cancer (Rodrigues et al., 2012).
Inhibition of Immunostimulatory Effects
Strekowski et al. (2003) explored the inhibition of the immunostimulatory effect of oligodeoxynucleotides with 2-phenylquinolines, which are structurally related to the requested compound. Their findings suggest that such compounds can interact with biological receptors, offering insights into their potential application in immunomodulatory therapies (Strekowski et al., 2003).
Anticancer Leads Based on Quinoline Scaffold
Chen et al. (2013) designed 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which are structurally similar to the requested compound. They demonstrated potent cytotoxicity against various tumor cell lines and induced cell cycle arrest and apoptosis, highlighting their potential as new anticancer leads (Chen et al., 2013).
Antimicrobial Activity
Hassanin & Ibrahim (2012) focused on the antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones, which share structural similarities with the specified compound. Their studies revealed promising antimicrobial properties against various strains, suggesting the potential application of these compounds in antimicrobial drug development (Hassanin & Ibrahim, 2012).
Antitubercular Activity
Upadhayaya et al. (2009) synthesized and evaluated different derivatives of quinolines for antimycobacterial activity against Mycobacterium tuberculosis. The compounds showed significant growth inhibition, indicating their potential as antitubercular agents (Upadhayaya et al., 2009).
特性
IUPAC Name |
3-[(E)-3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-enyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19BrN2O2/c1-17-26(25(32)14-11-20-15-19-9-5-6-10-23(19)31-28(20)33)27(18-7-3-2-4-8-18)22-16-21(29)12-13-24(22)30-17/h2-16H,1H3,(H,31,33)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAGPUXJJQNLOG-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754547.png)
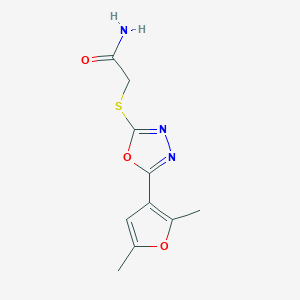
![2-{[(4-Bromophenyl)sulfonyl]amino}benzamide](/img/structure/B2754549.png)
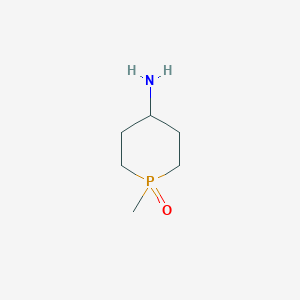
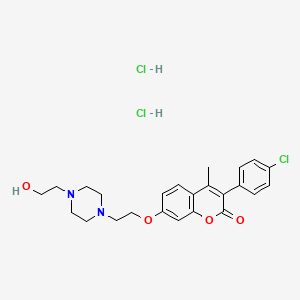
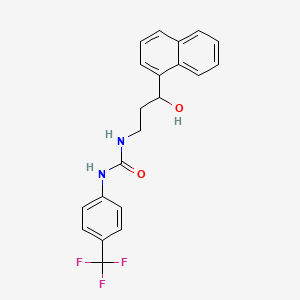
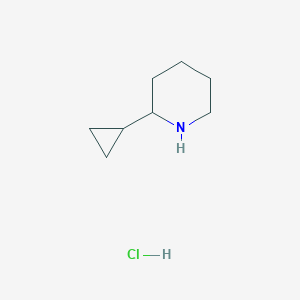
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2754559.png)
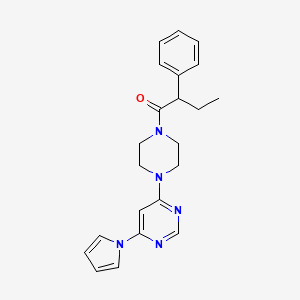
![2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic Acid](/img/structure/B2754562.png)
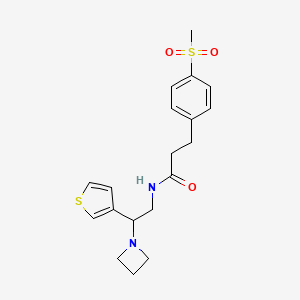
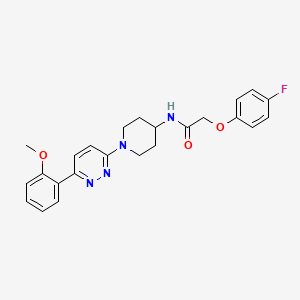
![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)
